2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)
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Overview
Description
2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide is a complex organic compound that features a bromine atom, a nitrothiophene moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the nitrothiophene moiety through a condensation reaction with a hydrazine derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrothiophene moiety can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for further optimization and testing in drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrothiophene moiety could be involved in redox reactions, while the benzamide structure may facilitate binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: The parent compound.
2-chloro-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: A similar compound with a chlorine atom instead of bromine.
2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)aniline: A similar compound with an aniline group instead of a benzamide.
Uniqueness
The uniqueness of 2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a bromine atom and a nitrothiophene moiety provides opportunities for further functionalization and exploration of new properties.
Properties
Molecular Formula |
C14H11BrN4O4S |
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Molecular Weight |
411.23 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H11BrN4O4S/c15-11-4-2-1-3-10(11)14(21)16-8-12(20)18-17-7-9-5-6-13(24-9)19(22)23/h1-7H,8H2,(H,16,21)(H,18,20)/b17-7+ |
InChI Key |
WFROADSUSOPYLL-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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